Cas no 4912-58-7 (3-Ethoxy-4-hydroxybenzyl Alcohol)

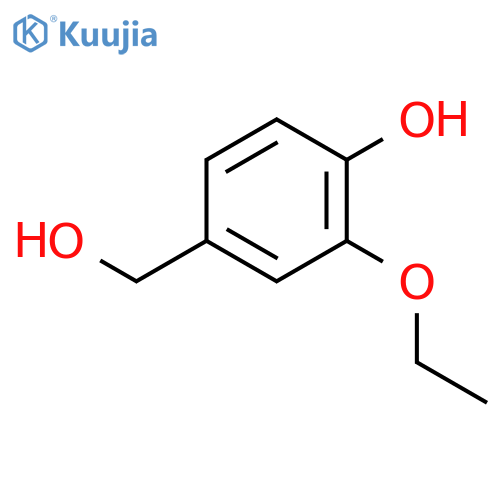

4912-58-7 structure

商品名:3-Ethoxy-4-hydroxybenzyl Alcohol

3-Ethoxy-4-hydroxybenzyl Alcohol 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol,3-ethoxy-4-hydroxy-

- 3-Ethoxy-4-hydroxybenzyl alcohol

- 2-ethoxy-4-(hydroxymethyl)phenol

- FT-0676195

- N,N-BIS(2-CHLOROETHYL)CARBAMOYLCHLORIDE

- 4912-58-7

- 2-Ethoxy-4-(hydroxymethyl)phenol #

- CS-0299301

- FEMA NO. 4893

- EN300-1263453

- Ethyl vanillyl alcohol

- MFCD00060359

- AKOS000249531

- 3-ethoxy-4-hydroxybenzenemethanol

- WF0E3SL79L

- SB85236

- SCHEMBL586875

- Benzenemethanol, 3-ethoxy-4-hydroxy-

- UNII-WF0E3SL79L

- DTXSID50344547

- STK512667

- 3-Ethoxy-4-hydroxybenzyl Alcohol

-

- MDL: MFCD00060359

- インチ: InChI=1S/C9H12O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,10-11H,2,6H2,1H3

- InChIKey: ULCZGZGLABEWDG-UHFFFAOYSA-N

- ほほえんだ: CCOC1=C(C=CC(=C1)CO)O

計算された属性

- せいみつぶんしりょう: 168.078644g/mol

- ひょうめんでんか: 0

- XLogP3: 1

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 3

- どういたいしつりょう: 168.078644g/mol

- 単一同位体質量: 168.078644g/mol

- 水素結合トポロジー分子極性表面積: 49.7Ų

- 重原子数: 12

- 複雑さ: 127

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 73-75°C

- ふってん: 323.3±27.0 °C at 760 mmHg

- PSA: 49.69000

- LogP: 1.28320

- じょうきあつ: 0.0±0.7 mmHg at 25°C

3-Ethoxy-4-hydroxybenzyl Alcohol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Ethoxy-4-hydroxybenzyl Alcohol 税関データ

- 税関コード:2909500000

- 税関データ:

中国税関コード:

2909500000概要:

290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

3-Ethoxy-4-hydroxybenzyl Alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB150694-25 g |

3-Ethoxy-4-hydroxybenzyl alcohol, 97%; . |

4912-58-7 | 97% | 25g |

€267.50 | 2023-05-09 | |

| TRC | E937505-10g |

3-Ethoxy-4-hydroxybenzyl Alcohol |

4912-58-7 | 10g |

$ 160.00 | 2022-06-02 | ||

| Enamine | EN300-1263453-2500mg |

2-ethoxy-4-(hydroxymethyl)phenol |

4912-58-7 | 2500mg |

$949.0 | 2023-10-02 | ||

| Enamine | EN300-1263453-500mg |

2-ethoxy-4-(hydroxymethyl)phenol |

4912-58-7 | 500mg |

$465.0 | 2023-10-02 | ||

| Enamine | EN300-1263453-1000mg |

2-ethoxy-4-(hydroxymethyl)phenol |

4912-58-7 | 1000mg |

$485.0 | 2023-10-02 | ||

| Enamine | EN300-1263453-1.0g |

2-ethoxy-4-(hydroxymethyl)phenol |

4912-58-7 | 1g |

$0.0 | 2023-06-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-280362-5g |

3-Ethoxy-4-hydroxybenzyl alcohol, |

4912-58-7 | 5g |

¥384.00 | 2023-09-05 | ||

| abcr | AB150694-5g |

3-Ethoxy-4-hydroxybenzyl alcohol, 97%; . |

4912-58-7 | 97% | 5g |

€152.00 | 2024-06-10 | |

| Enamine | EN300-1263453-100mg |

2-ethoxy-4-(hydroxymethyl)phenol |

4912-58-7 | 100mg |

$427.0 | 2023-10-02 | ||

| Enamine | EN300-1263453-10000mg |

2-ethoxy-4-(hydroxymethyl)phenol |

4912-58-7 | 10000mg |

$2085.0 | 2023-10-02 |

3-Ethoxy-4-hydroxybenzyl Alcohol 関連文献

-

1. Synthesis and absolute configuration of chiral (C 3) cyclotriveratrylene derivatives. Crystal structure of (M)-(–)-2,7,12-triethoxy-3,8,13-tris-[(R)-1-methoxycarbonylethoxy]-10,15-dihydro-5H-tribenzo[a,d,g]-cyclononeneAndré Collet,Jacqueline Gabard,Jean Jacques,Michèle Cesario,Jean Guilhem,Claudine Pascard 3) cyclotriveratrylene derivatives. Crystal structure of (M)-(–)-2712-triethoxy-3813-tris-[(R)-1-methoxycarbonylethoxy]-1015-dihydro-5H-tribenzo[adg]-cyclononene. André Collet Jacqueline Gabard Jean Jacques Michèle Cesario Jean Guilhem Claudine Pascard J. Chem. Soc. Perkin Trans. 1 1981 1630

4912-58-7 (3-Ethoxy-4-hydroxybenzyl Alcohol) 関連製品

- 83459-29-4(3,4-Diethoxybenzyl alcohol)

- 93-03-8(Veratryl alcohol)

- 13184-86-6(Vanillyl ethylether)

- 2563-07-7(2-Ethoxy-p-cresol)

- 33693-48-0(4-(Benzyloxy)-3-methoxy-benzyl Alcohol)

- 3840-31-1(3,4,5-Trimethoxybenzyl Alcohol)

- 4383-06-6(5-(hydroxymethyl)-2-methoxyphenol)

- 498-00-0(Vanillyl alcohol)

- 23702-54-7(Diveratryl ether)

- 6272-38-4(2-(Benzyloxy)phenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4912-58-7)3-Ethoxy-4-hydroxybenzyl Alcohol

清らかである:99%

はかる:100g

価格 ($):724.0